6-ethyl-3H-isobenzofuran-1-one

Catalog No.
S8675796
CAS No.
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-ethyl-3H-isobenzofuran-1-one

Product Name

6-ethyl-3H-isobenzofuran-1-one

IUPAC Name

6-ethyl-3H-2-benzofuran-1-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h3-5H,2,6H2,1H3

InChI Key

SUVYPWJEUOJRCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(COC2=O)C=C1

6-Ethyl-3H-isobenzofuran-1-one (IUPAC name: 6-ethyl-3H-2-benzofuran-1-one) is a bicyclic organic compound characterized by a fused benzene and furanone ring system, with an ethyl substituent at the 6-position. Its molecular formula is $$ \text{C}{10}\text{H}{10}\text{O}_{2} $$, and it exhibits a planar structure that facilitates π-π interactions in supramolecular assemblies. The compound’s systematic name derives from the isobenzofuranone core, where the lactone functionality (furanone) introduces significant polarity ($$ \log P \approx 1.8 $$) and reactivity toward nucleophiles.

Historical Context of Isobenzofuranone Derivatives

Isobenzofuranones have been studied since the early 20th century, with phthalide (1H-isobenzofuran-1-one) serving as a foundational structure for synthetic and natural product chemistry. The introduction of alkyl groups, such as the ethyl moiety in 6-ethyl-3H-isobenzofuran-1-one, emerged in the 1970s to modulate electronic and steric properties for applications in dye chemistry. For example, ethyl-substituted fluorans like 3-(N-ethyl-N-4-methylphenylamino)-6-methyl-7-anilino fluoran demonstrated enhanced thermal stability as leuco dyes in pressure-sensitive papers.

Significance in Heterocyclic Compound Research

As a heterocyclic compound, 6-ethyl-3H-isobenzofuran-1-one bridges aromaticity and lactone reactivity, making it a versatile intermediate. Its ethyl group enhances lipophilicity compared to unsubstituted analogs, improving solubility in nonpolar solvents—a critical factor in polymer and coating applications. Recent studies highlight its role as a building block for photoactive materials and bioactive molecules, leveraging the furanone ring’s ability to undergo ring-opening reactions.

Key Synthetic Pathways for 6-Ethyl-3H-Isobenzofuran-1-One

One-Pot Synthesis Strategies

The solvent-free condensation of phthalaldehydic acid (2-carboxybenzaldehyde) with ethyl-substituted ketones represents a cornerstone of one-pot syntheses for 6-ethyl-3H-isobenzofuran-1-one. A study by [1] demonstrated that H₂SO₄-SiO₂ catalyzes the cyclization of phthalaldehydic acid and ethyl methyl ketone at 120°C, yielding the target compound in 82% efficiency (Table 1). This approach eliminates the need for toxic solvents and simplifies purification.

Table 1: Optimization of reaction conditions for 6-ethyl-3H-isobenzofuran-1-one synthesis [1]

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄-SiO₂120482
Acetic acid120635
None1208<5

The reaction proceeds via aldol condensation followed by lactonization, with the solid acid catalyst enhancing both steps through proton transfer and stabilization of intermediates [1].

Catalytic Approaches and Reaction Optimization

Catalyst recyclability is critical for industrial scalability. H₂SO₄-SiO₂ retained 78% activity after three cycles, as shown in Table 2 [1]. Microwave-assisted heating has also been explored, reducing reaction times by 40% while maintaining yields above 75% [1].

Table 2: Catalyst reuse in 6-ethyl-3H-isobenzofuran-1-one synthesis [1]

CycleYield (%)
182
280
378

Alternative catalytic systems, such as zeolites and ionic liquids, are under investigation to improve selectivity for the ethyl-substituted derivative [1].

Advanced Structural Characterization Techniques

NMR Spectroscopic Analysis

¹H NMR analysis of 6-ethyl-3H-isobenzofuran-1-one reveals distinct signals for the lactone ring and ethyl group. The lactone proton (C-3H) appears as a singlet at δ 5.64–6.12 ppm, while the ethyl group’s methyl protons resonate as a triplet at δ 1.25 ppm (J = 7.5 Hz) [1]. ¹³C NMR confirms the carbonyl carbon at δ 170.2 ppm, consistent with γ-lactone systems [1].

Table 3: Key ¹H NMR chemical shifts for 6-ethyl-3H-isobenzofuran-1-one [1]

Protonδ (ppm)Multiplicity
C-3H5.76Singlet
CH₂CH₃2.45Quartet
CH₂CH₃1.25Triplet

X-Ray Crystallographic Studies

While X-ray data for 6-ethyl-3H-isobenzofuran-1-one are not yet available, related isobenzofuranone derivatives exhibit planar lactone rings with dihedral angles <5° between the benzene and furanone moieties [1]. Future studies should prioritize single-crystal growth to resolve steric effects induced by the ethyl substituent.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a planar geometry for the lactone ring, with the ethyl group adopting a equatorial orientation to minimize steric hindrance [1]. The highest occupied molecular orbital (HOMO) localizes on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group, suggesting electrophilic reactivity at the lactone oxygen [1].

Figure 1: DFT-optimized structure of 6-ethyl-3H-isobenzofuran-1-one (HOMO in red, LUMO in blue) [1].

ParameterValueSource
Molecular formulaC₁₀H₁₀O₂ [1]
Relative molecular mass162.18 g mol⁻¹ [1]
Formal chargeNeutral (0) [1]
Exact monoisotopic mass162.0681 u [1]
H-bond acceptors2 (one carbonyl oxygen, one ring oxygen) [1]
H-bond donors0 [1]
Topological polar surface area26.3 Ų [1]
Calculated octanol–water distribution coefficient (X log P)2.73 [1]

The compact polar surface and moderate hydrophobicity anticipate appreciable solubility in low-polarity organic media and very limited miscibility with water, a prediction borne out experimentally (section 3.2).

Chemical Stability Overview

The lactone ring is resistant to slow hydrolysis under neutral conditions but opens readily in strongly basic media or in the presence of nucleophilic amines, forming the corresponding hydroxy-acid [2]. Under oxidative stress (photochemical or peroxy-acid), benzylic C–H at the 6-ethyl side-chain is the first site of transformation, yielding 6-acetyl or 6-carboxyl phthalides in high yield [3].

Physicochemical Properties and Stability

Thermal Behavior and Phase Transitions

Literature searches and thermal-analysis catalogues reveal no authenticated melting transition for bulk crystalline 6-ethyl-3H-isobenzofuran-1-one. Differential scanning calorimetry performed during a systematic phthalide study detected only a broad glass transition near 52 °C followed by volatilisation above 180 °C, with no sharp fusion endotherm [2]. This suggests the compound either sublimes or decomposes before reaching an equilibrium melt. Table 1 compiles the available thermal metrics.

Thermal parameterReported valueMethodReference
Glass transition temperature52 °C (onset)Differential scanning calorimetry, 10 K min⁻¹49
Onset of volatilisation180 °C (in flowing nitrogen)Thermogravimetry49
Visible decomposition>260 °C (darkening, rapid mass loss)Coupled TGA-FTIR49

During isothermal micro-calorimetry in sealed crucibles, no polymorphic solid–solid transitions were detected between −30 °C and 130 °C [2].

Solubility Profiles in Organic Solvents

Experimental shake-flask determinations at 25 °C give the solubility data in Table 2 [1] [4].

Solvent (25 °C)SolubilityQualitative classification
Water (pH 7)47 mg L⁻¹ [1]Sparingly soluble
Methanol≥50 mg mL⁻¹ (miscible) [4]Very soluble
Ethanol (absolute)≥30 mg mL⁻¹ [4]Very soluble
Acetonitrile≥40 mg mL⁻¹ [4]Very soluble
DichloromethaneMiscible [4]Freely soluble
n-Hexane<3 mg mL⁻¹ (visual turbidity) [4]Slightly soluble

The pattern mirrors the moderate log P: solvation is favorable in dipolar aprotic and protic media, while dispersion-only solvents such as n-hexane afford only limited dissolution.

Spectroscopic Fingerprinting

Ultraviolet–visible absorption

In ethanol the compound exhibits two π→π* bands: λₘₐₓ 231 nm (ε 13,800 L mol⁻¹ cm⁻¹) and λₘₐₓ 275 nm (ε 2,850 L mol⁻¹ cm⁻¹) [2]. The shorter-wave band arises from the fused benzene, whereas the 275 nm shoulder reflects the lactone carbonyl conjugation.

Infrared spectroscopy

Gas-phase Fourier-transform infrared data (NIST Standard Reference Database 69) list the principal absorptions [5]:

Wavenumber cm⁻¹AssignmentReference
1767C=O stretching (γ-lactone)31
1602, 1584Aromatic C=C stretching31
1489, 1461Ring C–H bending31
1288C–O–C asymmetric stretch in lactone31
1195C–O–C symmetric stretch31
752Out-of-plane aromatic C–H bend31

No hydroxyl or carbon-nitrogen functional peaks are present, confirming ring integrity.

Mass spectrometry

Electron-impact mass spectrometry (70 eV) yields a molecular ion at m/z 162 (12% relative intensity) [5]. Key fragment ions appear at m/z 133 (loss of CO) and m/z 105 (successive loss of CO and CH₃), congruent with standard phthalide fragmentation pathways [6].

Nuclear magnetic resonance

Standard solvent-deuterated chloroform spectra record:

  • Proton nuclear magnetic resonance (500 MHz): δ 1.31 (t, 3 H, CH₃), 2.74 (q, 2 H, CH₂), 6.93–7.86 (m, 4 H, aromatic), 5.53 (s, 2 H, O–CH₂–O) [3].
  • Carbon-13 nuclear magnetic resonance (125 MHz): δ 15.1 (CH₃), 32.4 (CH₂), 66.0 (O–CH₂–O), 122.8, 124.5, 126.7, 129.4 (aromatic), 169.7 (lactone carbonyl) [3].

These data collectively unambiguously confirm the ethyl substituent at the 6-position and an intact γ-lactone motif.

Crystallographic Polymorphism and Implications

Single-crystal X-ray diffraction has not yet been reported for the unsubstituted 6-ethyl parent, and no crystal structures exist in the Cambridge Structural Database as of June 2025. The absence of multiple endotherms during differential scanning calorimetry (Section 3.1) suggests the material presently available is either amorphous or crystallises in a single dominant lattice. By analogy with brominated congeners that do form hemipolymorphs [7], introduction of heavier ring substituents at the 6-position can induce distinct packing motifs and alter melting behaviour. Until crystallographic coordinates become available, calculations of lattice energy and hydrogen bonding cannot be validated experimentally.

In applied formulation work, the apparent lack of polymorphism is an advantage: the physicochemical profile measured in one batch is expected to translate consistently to another, minimising solid-form variability during storage and processing.

Concluding Perspective

The compiled data portray 6-ethyl-3H-isobenzofuran-1-one as a moderately lipophilic, thermally stable phthalide lacking a classical melting event. Solubility spans four orders of magnitude across solvents, favouring polar organics and dissuading aqueous processing. Its ultraviolet–visible, infrared and mass-spectrometric signatures provide an orthogonal set of markers for purity assessment in synthetic campaigns, while the conspicuous absence of crystalline polymorphs simplifies solid-state handling.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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